2-Cyano-1-benzothiophene-3-sulfonyl chloride CAS number 1334626-84-4
2-Cyano-1-benzothiophene-3-sulfonyl chloride CAS number 1334626-84-4
An In-Depth Technical Guide on 2-Cyano-1-benzothiophene-3-sulfonyl chloride
Topic: 2-Cyano-1-benzothiophene-3-sulfonyl chloride (CAS 1334626-84-4) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
2-Cyano-1-benzothiophene-3-sulfonyl chloride is a high-value heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmacophores. Its unique structure combines a lipophilic benzothiophene core (bioisostere of indole/naphthalene) with two distinct reactive handles: a sulfonyl chloride (
This compound is increasingly relevant in the development of kinase inhibitors, GPCR ligands, and antimicrobial agents where the benzothiophene scaffold provides critical
Chemical Profile & Properties[1][2][3][4]
The following data summarizes the physicochemical characteristics critical for experimental planning.
| Property | Data |
| CAS Number | 1334626-84-4 |
| IUPAC Name | 3-Chlorosulfonyl-1-benzothiophene-2-carbonitrile |
| Molecular Formula | |
| Molecular Weight | 257.72 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DCM, THF, EtOAc; Reacts with water/alcohols |
| Stability | Moisture Sensitive (Hydrolyzes to sulfonic acid) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |
Structural Reactivity Analysis
Understanding the electronic distribution is vital for controlling regioselectivity during derivatization. The benzothiophene ring is electron-rich, but the C2-cyano group exerts a strong electron-withdrawing effect, deactivating the ring system compared to unsubstituted benzothiophene.
-
Site A (Sulfonyl Chloride): Highly electrophilic S-center.[1] Reacts rapidly with amines, alcohols, and thiols. The presence of the C2-cyano group increases the electrophilicity of the sulfonyl group via inductive effects (
), making it more reactive than standard phenyl sulfonyl chlorides. -
Site B (Nitrile): Moderately reactive. Stable under standard sulfonylation conditions. Can be hydrated to primary amides or converted to tetrazoles using sodium azide.
Figure 1: Reactivity map highlighting the dual-electrophilic nature of the scaffold.
Synthetic Routes & Manufacturing
While specific industrial batch records are proprietary, the synthesis of this scaffold typically follows one of two authoritative pathways established for substituted benzothiophenes.
Pathway A: Direct Chlorosulfonation (Industrial Preferred)
This method utilizes the high reactivity of the C3 position in benzothiophenes. However, the deactivating C2-cyano group may require forcing conditions (excess chlorosulfonic acid, heat).
-
Starting Material: 2-Cyanobenzothiophene.[2]
-
Reagent: Chlorosulfonic acid (
) acts as both solvent and reagent. -
Mechanism: Electrophilic Aromatic Substitution (
). -
Quench: Poured onto ice to precipitate the sulfonyl chloride.
Pathway B: The Sandmeyer Route (High Precision)
Used when regioselectivity is critical or when the direct chlorosulfonation fails due to electronic deactivation.
-
Precursor: 3-Amino-2-cyanobenzothiophene.
-
Diazotization:
generates the diazonium salt. -
Sulfonylation: Reaction with
in the presence of Copper(II) chloride ( ) (Meerwein reaction variant).
Figure 2: Comparison of Industrial (Chlorosulfonation) and Laboratory (Sandmeyer) synthetic pathways.
Experimental Protocols
Protocol 1: General Sulfonamide Synthesis
Standard Operating Procedure for library generation.
Reagents:
-
2-Cyano-1-benzothiophene-3-sulfonyl chloride (1.0 equiv)[2]
-
Amine (
) (1.1 equiv) -
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve the amine (1.1 equiv) and TEA (2.0 equiv) in anhydrous DCM (approx. 5–10 mL per mmol). Cool to 0°C.[3]
-
Addition: Dissolve 2-Cyano-1-benzothiophene-3-sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes. Note: The reaction is exothermic.[1][4][5]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (typically 30–50% EtOAc/Hexane) or LC-MS.
-
Workup: Dilute with DCM, wash sequentially with 1M HCl (to remove unreacted amine/pyridine), saturated
, and brine. -
Drying: Dry organic layer over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography.
Protocol 2: Handling & Stability Check
Sulfonyl chlorides are prone to hydrolysis, generating the corresponding sulfonic acid and HCl.
-
QC Check: Before use, run a small
-NMR. Hydrolysis is often indicated by a shift in the aromatic protons and the appearance of broad acidic protons. -
Purification of Aged Reagent: If significant hydrolysis has occurred, the solid can often be washed with cold water (rapidly) and dried under high vacuum, or recrystallized from a non-nucleophilic anhydrous solvent (e.g., toluene/hexane).
Safety & Hazard Information
GHS Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[6]
-
Serious Eye Damage: Category 1.
Precautions:
-
Water Reactivity: Reacts violently with water to release heat and corrosive HCl gas. All glassware must be oven-dried.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Handle exclusively in a fume hood.
-
First Aid: In case of skin contact, immediately wash with polyethylene glycol 400 (if available) or copious water for 15 minutes.
References
-
PubChem. (n.d.). 2-Cyano-1-benzothiophene-3-sulfonyl chloride (Compound).[2] National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Sulfonyl Chlorides. Retrieved from [Link]
-
Keri, R. S., et al. (2017).[7] An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - 2-cyano-1-benzothiophene-3-sulfonyl chloride (C9H4ClNO2S2) [pubchemlite.lcsb.uni.lu]
- 3. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemscene.com [chemscene.com]
- 7. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
